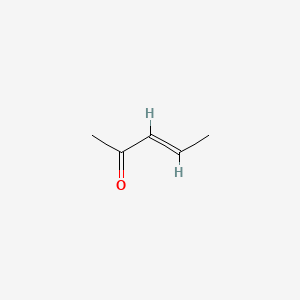
2-cyclobutoxy-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutoxy-2-methylpropanal is an organic chemical compound with a unique structure that makes it a versatile building block in various scientific research fields. It is used in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclobutoxy-2-methylpropanal can be synthesized through several methods. One common approach involves the reaction of cyclobutanol with isobutyraldehyde under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydroformylation of propene followed by cyclization with cyclobutanol. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxy-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under mild conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
2-Cyclobutoxy-2-methylpropanal has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 2-cyclobutoxy-2-methylpropanal involves its reactivity as an aldehyde. The aldehyde group is susceptible to nucleophilic attacks, leading to various chemical transformations. In biological systems, it can participate in enzyme-catalyzed reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanal:
2-Methylbutanal: Another branched aldehyde with similar reactivity but different structural features
Uniqueness
2-Cyclobutoxy-2-methylpropanal is unique due to the presence of the cyclobutoxy group, which imparts distinct reactivity and structural properties. This makes it a valuable compound in the synthesis of complex molecules and in various industrial applications.
Properties
CAS No. |
1866865-61-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



